molecular formula C9H11NO5 B1448321 (3,6-Dimethoxy-2-nitrophenyl)methanol CAS No. 773869-81-1

(3,6-Dimethoxy-2-nitrophenyl)methanol

Cat. No.: B1448321
CAS No.: 773869-81-1
M. Wt: 213.19 g/mol
InChI Key: VWGITNTZWHALGM-UHFFFAOYSA-N
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Description

“(3,6-Dimethoxy-2-nitrophenyl)methanol” is an organic compound with the molecular formula C9H11NO5 . It has a molecular weight of 213.19 and is a solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H11NO5/c1-14-7-3-4-8(15-2)9(10(12)13)6(7)5-11/h3-4,11H,5H2,1-2H3 . This indicates that the molecule consists of a phenyl ring with methoxy groups at the 3 and 6 positions, a nitro group at the 2 position, and a methanol group attached to the phenyl ring.


Physical and Chemical Properties Analysis

“this compound” is a solid with a melting point of 143 - 146 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed novel synthetic methods for compounds related to (3,6-Dimethoxy-2-nitrophenyl)methanol. For example, Maru and Shah (2013) reported a three-component one-pot synthesis method for a related compound using a typical Hantzsch synthesis. The compound was characterized by X-ray diffraction, 1H NMR, mass, and IR spectroscopy (Maru & Shah, 2013). Similarly, Hu and Shan (2020) highlighted progress in synthetic methods from the perspective of green chemistry, developing new methods based on region-selective transformation (Hu & Shan, 2020).

Catalysis and Transesterification Reactions

The catalysis of transesterification reactions by lanthanides, as studied by Neverov et al. (2001), involves the use of dimethoxy-bridged dimers for the methanolysis of esters at neutral pH and ambient temperatures, highlighting the compound's utility in promoting such reactions (Neverov et al., 2001).

Molecular Crystal and X-ray Crystallography Studies

Investigations into the crystal structure of derivatives of this compound have provided insights into their molecular packing, intermolecular interactions, and stability. Obregón-Mendoza et al. (2014) detailed the structures of diasteromeric chalcone epoxides derivatives, establishing their configurations via spectral and X-ray diffraction studies (Obregón-Mendoza et al., 2014).

Methanolytic Cleavage Studies

The efficient methanolytic cleavage of phosphate and phosphonate esters, as explored by Andrea, Neverov, and Brown (2010), demonstrates the relevance of this compound derivatives in facilitating such reactions, especially when promoted by solid supported lanthanide ion catalysts (Andrea, Neverov, & Brown, 2010).

Safety and Hazards

The safety information for “(3,6-Dimethoxy-2-nitrophenyl)methanol” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Relevant Papers I found some references to “this compound” in the literature , but without more specific information, it’s difficult to provide a detailed analysis of these papers.

Properties

IUPAC Name

(3,6-dimethoxy-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c1-14-7-3-4-8(15-2)9(10(12)13)6(7)5-11/h3-4,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGITNTZWHALGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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